3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester
Overview
Description
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring, along with a methyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of vegfr-2 inhibitors , which suggests that this compound may also target VEGFR-2 or similar proteins.
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Result of Action
Similar compounds have been used in the synthesis of vegfr-2 inhibitors , suggesting that this compound may have a role in inhibiting angiogenesis, the formation of new blood vessels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 4-methoxybenzoic acid, bromination is carried out using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position.
Nitration and Reduction: The brominated product undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group. This is followed by reduction using a reducing agent like tin(II) chloride in hydrochloric acid to convert the nitro group to an amino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nitration, and large-scale reduction and esterification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-Nitro-5-bromo-4-methoxy-benzoic acid methyl ester.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-3-bromo-5-methoxy-benzoic acid methyl ester: Similar structure but with different positions of the amino and methoxy groups.
3-Amino-4-methoxy-benzoic acid methyl ester: Lacks the bromine atom.
3-Bromo-4-methoxy-benzoic acid methyl ester: Lacks the amino group.
Uniqueness: 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester is unique due to the specific positions of its functional groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
IUPAC Name |
methyl 3-amino-5-bromo-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCQPIBSIRPHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679530 | |
Record name | Methyl 3-amino-5-bromo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40258-74-0 | |
Record name | Methyl 3-amino-5-bromo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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